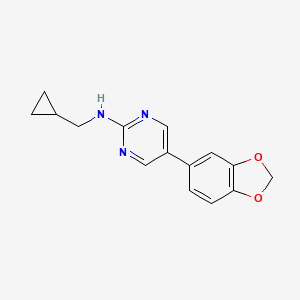
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine, commonly referred to as 5-CPMP, is a small molecule that has recently been studied for its potential therapeutic applications. 5-CPMP is a member of the benzodioxole family of compounds, which are known to possess a variety of pharmacological properties. This molecule has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-angiogenic effects. In addition, 5-CPMP has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutic agents.
Applications De Recherche Scientifique
5-CPMP has been studied extensively in the field of scientific research. This molecule has been found to possess a variety of biological activities, including anti-inflammatory, anti-neoplastic, and anti-angiogenic effects. In addition, 5-CPMP has been investigated for its potential to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels. Furthermore, this molecule has been found to possess anti-oxidant and anti-microbial properties, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 5-CPMP is not yet fully understood. However, it is believed that this molecule acts by binding to specific receptors on the surface of cells, which then triggers a cascade of biochemical events that ultimately lead to the desired biological effect. It is thought that this molecule may also interact with other molecules in the cell, such as enzymes and proteins, to produce its effects.
Biochemical and Physiological Effects
5-CPMP has been found to possess a variety of biochemical and physiological effects. This molecule has been shown to possess anti-inflammatory, anti-neoplastic, and anti-angiogenic properties. In addition, 5-CPMP has been found to possess anti-oxidant and anti-microbial properties, and has been investigated for its potential to inhibit the growth of cancer cells and to inhibit the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-CPMP in laboratory experiments has several advantages. This molecule is relatively easy to synthesize and is relatively inexpensive to obtain. Furthermore, this molecule is stable in aqueous solutions and can be stored for long periods of time without degradation. However, there are also some limitations associated with using 5-CPMP in laboratory experiments. This molecule is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, 5-CPMP is not very soluble in organic solvents, which can limit its use in certain types of reactions.
Orientations Futures
The potential applications of 5-CPMP are still being explored. Some of the future directions for research involving this molecule include the development of novel therapeutic agents, the investigation of its effects on other diseases and conditions, and the exploration of its potential as an anti-cancer agent. In addition, further research is needed to understand the mechanism of action of 5-CPMP and to identify potential drug targets. Finally, additional studies are needed to determine the safety and efficacy of this molecule for use in humans.
Méthodes De Synthèse
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine has been reported in several studies. The most common method for synthesizing this compound involves reacting a benzodioxole with a cyclopropylmethylpyrimidine. This reaction is typically performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The product is then isolated by column chromatography and purified by recrystallization.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-2-10(1)6-16-15-17-7-12(8-18-15)11-3-4-13-14(5-11)20-9-19-13/h3-5,7-8,10H,1-2,6,9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKOLGPOKUSAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=C(C=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-benzodioxol-5-yl)-N-(cyclopropylmethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)
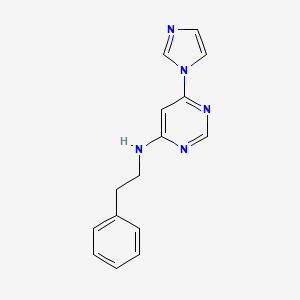
![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
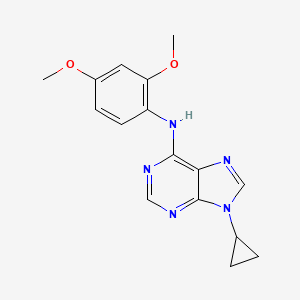
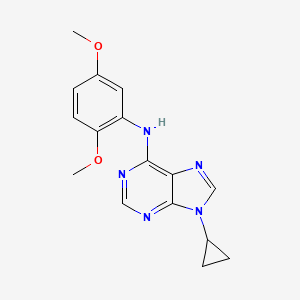
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
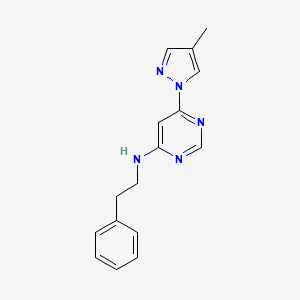
![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)